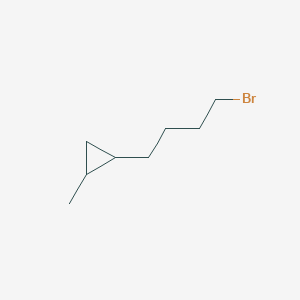
1-(4-Bromobutyl)-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutyl)-2-methylcyclopropane is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula C8H15Br that is mainly used as a reagent in organic synthesis. The compound is also known as 1-(bromobutyl)-2-methylcyclopropane, 1-bromo-4-(2-methylcyclopropyl) butane, and 2-methylcyclopropyl bromide.
Applications De Recherche Scientifique
Palladium-catalyzed Reactions
Palladium-catalyzed reactions have been utilized to convert methylenecyclopropanes to corresponding cyclobutenes, suggesting a method for ring enlargement that could be applicable to 1-(4-Bromobutyl)-2-methylcyclopropane derivatives. A plausible mechanism based on deuterium labeling experiments was proposed, highlighting the catalytic capabilities of palladium acetate in the presence of metal bromide under mild conditions (Shi, Liu, & Tang, 2006).
Alkylation and Synthesis Applications
The alkylation of bromocyclopropanes using dibutylcopperlithium in tetrahydrofuran at low temperatures has been demonstrated, leading to organocopper intermediates which upon quenching with alkyl halides afford alkylated cyclopropanes. This process was successfully applied to the synthesis of specific organic compounds, indicating the potential utility of bromocyclopropane derivatives in synthetic chemistry (Hiyama et al., 1979).
Biological Evaluation and Ring Opening Reactions
Bromophenol derivatives with a cyclopropyl moiety have been synthesized and evaluated for their biological activity. The study found these derivatives to be effective inhibitors of certain enzymes, which could imply potential pharmacological applications beyond the scope of drug use and dosage excluded from this summary (Boztaş et al., 2019).
Electroreductions and Stereochemistry
Research into the electroreductions of bromocyclopropanes has provided insights into the stereochemistry of these reactions, including the asymmetric synthesis possible through reduction at a mercury cathode in the presence of adsorbed alkaloids. This suggests potential pathways for enantioselective synthesis involving cyclopropane derivatives (Hazard, Jaouannet, & Tallec, 1982).
Radical Ring Expansion
A theoretical study on the radical ring expansion reactions of methylenecyclopropane derivatives, including 1-(3-bromobutyl)-2-ethyl-3-methylenecyclopropane, highlighted the favorable pathways and energy barriers for these reactions, offering a deeper understanding of the reaction mechanisms and potential applications in synthetic strategies (Ardura & Sordo, 2006).
Propriétés
IUPAC Name |
1-(4-bromobutyl)-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKXJHLZQVZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

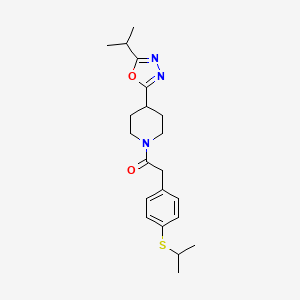
![4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B2597762.png)
![2-[(1-Benzylazetidin-3-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2597764.png)

![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)
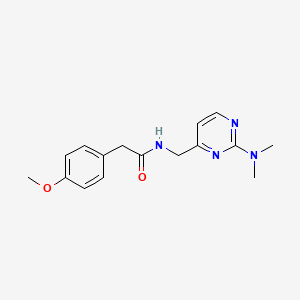
![N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2597769.png)
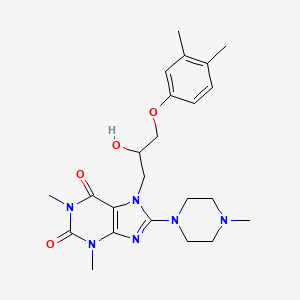
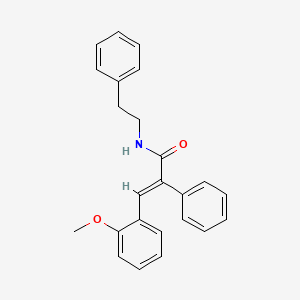
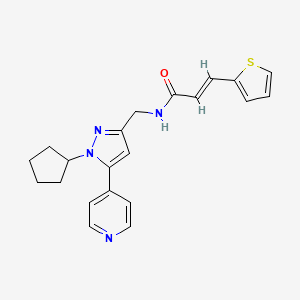

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)

![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)